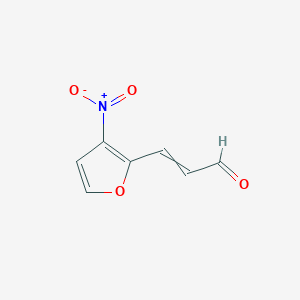

3-(3-Nitrofuran-2-yl)prop-2-enal

Description

3-(3-Nitrofuran-2-yl)prop-2-enal is a nitro-substituted α,β-unsaturated aldehyde characterized by a furan ring with a nitro group at the 3-position and a prop-2-enal moiety at the 2-position.

Properties

CAS No. |

38000-81-6 |

|---|---|

Molecular Formula |

C7H5NO4 |

Molecular Weight |

167.12 g/mol |

IUPAC Name |

3-(3-nitrofuran-2-yl)prop-2-enal |

InChI |

InChI=1S/C7H5NO4/c9-4-1-2-7-6(8(10)11)3-5-12-7/h1-5H |

InChI Key |

QXTLWQWHPNLTQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1[N+](=O)[O-])C=CC=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-Nitrofuran-2-yl)prop-2-enal typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further processed to obtain this compound . Industrial production methods often involve similar nitration processes, optimized for large-scale production.

Chemical Reactions Analysis

3-(3-Nitrofuran-2-yl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions typically convert the nitro group to an amino group.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include nitric acid, acetic anhydride, and sulfuric acid for nitration, and reducing agents like hydrogen gas or metal hydrides for reduction. Major products formed from these reactions include amino derivatives and carboxylic acids .

Scientific Research Applications

The compound 3-(5-Nitrofuran-2-yl)prop-2-enal, also known as (E)-3-(5-nitrofuran-2-yl)acrylaldehyde, is an organic compound with a molecular formula of C7H5NO4. It is characterized by a furan ring substituted with a nitro group at the 5-position and an acrylaldehyde group at the 2-position. This unique structure and conjugated system enhances its reactivity in various applications within organic synthesis.

Scientific Research Applications

3-(5-Nitrofuran-2-yl)prop-2-enal has a wide range of applications in scientific research:

- Chemistry It is used as a reagent and intermediate in the synthesis of various organic compounds.

- Biology The compound has been studied for its potential antimicrobial properties and its ability to inhibit certain bacterial enzymes.

- Medicine Research has explored its potential use in drug development, particularly for its antimicrobial and anticancer properties.

- Industry It is used in the production of dyes, pigments, and other industrial chemicals.

Research indicates that 3-(5-nitrofuran-2-yl)prop-2-enal exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including those classified under the ESKAPE pathogens, which are notorious for their antibiotic resistance. The nitro group in this compound is believed to play a crucial role in its antibacterial activity. Nitrofurans are known to undergo reduction in bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins.

Interaction studies involving 3-(5-nitrofuran-2-yl)prop-2-enal have focused on its binding affinity with specific biological targets. For instance, research has demonstrated that this compound can inhibit mycobacterial arylamine N-acetyltransferase, which is essential for the survival of Mycobacterium tuberculosis. The binding interactions were assessed using computational docking studies, revealing that certain derivatives exhibit strong binding energies, indicating their potential as therapeutic agents against tuberculosis.

One study discovered a derivative of 3-(5-nitrofuran-2-yl)prop-2-en-1-one to be an extremely potent inhibitor of Mycobacterium tuberculosis H37Rv growth (MIC: 0.031 mg/L) in vitro . In fact, it performed better than the currently used first-line antituberculosis drugs such as isoniazid, rifampicin, ethambutol, and pretomanid in vitro . Furthermore, another derivative was equipotent to pretomanid against a multidrug-resistant M. tuberculosis clinical isolate . These derivatives were also selective and bactericidal towards slow-growing mycobacteria and showed low cytotoxicity towards murine RAW 264.7 and human THP-1 cell lines, with high selectivity indices . One compound effectively eliminated the intracellular mycobacteria in a mycobacteria-infected macrophage model .

Case Studies:

- A study demonstrated that derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin.

- Another investigation highlighted the compound's ability to inhibit growth in multiple ESKAPE pathogens, indicating its potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The antimicrobial activity of 3-(3-Nitrofuran-2-yl)prop-2-enal is primarily due to its ability to inhibit bacterial enzymes. Specifically, it targets arylamine N-acetyltransferase, an enzyme essential for the intracellular survival of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts bacterial metabolism and leads to cell death .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(3-Nitrofuran-2-yl)prop-2-enal with key analogs:

Key Structural Insights :

- Furan vs. The nitro group at C3 on furan enhances electrophilicity at the aldehyde group, favoring nucleophilic attack .

- Substituent Effects : Methoxy (electron-donating) and nitro (electron-withdrawing) groups modulate reactivity. For example, 3-(4-Methoxyphenyl)prop-2-enal’s methoxy group stabilizes intermediates in biological pathways, contributing to its anti-inflammatory activity .

Physicochemical Properties

- Solubility and Stability: The nitro group reduces solubility in polar solvents compared to methoxy-substituted analogs.

- Spectroscopic Characterization : NMR and X-ray crystallography (using SHELX software ) are critical for confirming structures. For example, (E)-3-(4-Methoxyphenyl)prop-2-enal’s crystal structure was resolved via SHELXL .

Q & A

Q. What spectroscopic techniques are essential for characterizing 3-(3-Nitrofuran-2-yl)prop-2-enal, and how should data interpretation be approached?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR : Identify protons on the α,β-unsaturated aldehyde (δ ~9.5–10.0 ppm for aldehydes; δ ~6.5–7.5 ppm for conjugated double bonds). The nitro group (NO₂) on furan deshields adjacent protons, leading to distinct splitting patterns.

- 13C NMR : Confirm the aldehyde carbon (δ ~190–200 ppm) and nitrofuran carbons (δ ~110–150 ppm).

- Infrared (IR) Spectroscopy : Key absorption bands for the nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and aldehyde (C=O stretch ~1680–1720 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak ([M⁺]) matches the molecular formula (C₇H₅NO₄). Fragmentation patterns (e.g., loss of NO₂ or furan ring cleavage) validate structural motifs.

- Reference Data : Cross-check with handbooks like the CRC Handbook of Chemistry and Physics for known analogs (e.g., nitrofuran derivatives) .

Q. How can solubility and stability of this compound be systematically evaluated for experimental design?

Answer:

- Solubility Testing :

- Use gravimetric methods in solvents (e.g., ethanol, DMSO, acetonitrile) at 25°C.

- Polar aprotic solvents (e.g., DMSO) typically dissolve nitroaromatic aldehydes better due to dipole interactions.

- Stability Studies :

- Monitor degradation via HPLC under varying pH (2–12), temperature (4–40°C), and light exposure.

- For light-sensitive compounds, use amber vials and UV-vis spectroscopy to track aldehyde oxidation or nitro group reduction.

- CRC Handbook provides baseline solubility data for structurally related compounds (e.g., 3-(2-Furanyl)-2-propenal) .

Q. What are common synthetic routes for this compound, and how is regioselectivity ensured?

Answer:

- Aldol Condensation : React 3-nitrofuran-2-carboxaldehyde with acetaldehyde under basic conditions (e.g., NaOH or organocatalysts).

- Regioselectivity Control :

- Use kinetic vs. thermodynamic conditions (e.g., low temperature favors kinetic α,β-unsaturated product).

- Monitor reaction progress via TLC and intermediate isolation.

- Confirm regiochemistry via NOESY NMR to assess spatial proximity of substituents.

- Analog Synthesis : Similar methods are documented for nitrophenylpropenal derivatives .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed when determining the crystal structure of this compound?

Answer:

- Crystallization : Slow evaporation from ethanol or DMSO/ether mixtures to obtain high-quality crystals.

- Refinement : Use SHELXL for small-molecule refinement (e.g., anisotropic displacement parameters for nitro and aldehyde groups). Address disorder via PART instructions or split positions .

- Validation Tools :

Q. How can contradictions in reaction yields for Michael additions involving this compound be resolved?

Answer:

- Catalyst Optimization : Test organocatalysts like diarylprolinol silyl ethers with co-catalysts (e.g., lithium 4-fluorobenzoate) to enhance enantioselectivity.

- Solvent Effects : Polar solvents (e.g., DMF) may stabilize transition states but compete with nucleophiles; screen solvents systematically .

- Analytical Methods :

- Use chiral HPLC or circular dichroism (CD) to confirm stereochemistry.

- Kinetic studies (e.g., in situ IR or NMR) to identify rate-limiting steps.

Q. What methodological strategies are recommended for quantifying trace amounts of this compound in biological matrices?

Answer:

- Sample Preparation :

- Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from urine or plasma.

- Derivatize aldehydes with 2,4-dinitrophenylhydrazine (DNPH) to enhance MS detectability .

- Detection :

- HPLC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity.

- Use deuterated internal standards (e.g., this compound-d₃) to correct for matrix effects.

- Validation : Follow ICH guidelines for LOD (Limit of Detection) and LOQ (Limit of Quantitation).

Q. How can computational methods complement experimental data in analyzing the electronic properties of this compound?

Answer:

- DFT Calculations :

- Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts and IR frequencies.

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity in Michael additions or Diels-Alder reactions.

- Molecular Dynamics (MD) : Simulate solvent interactions to rationalize solubility trends.

Q. Notes

- Avoid commercial sources (e.g., benchchem.com ) as per guidelines.

- Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.

- Structural analogs (e.g., nitrophenylpropenal derivatives) provide indirect validation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.